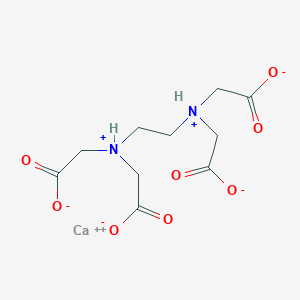

Dicalcium ethylenediaminetetraacetate

Descripción

Contextual Overview of Ethylenediaminetetraacetate (B1237979) (EDTA) Chemistry and its Derivatives

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid that plays a significant role in coordination chemistry. wikipedia.orgnih.gov First synthesized in 1935 by Ferdinand Münz, its primary characteristic is its powerful ability to chelate, or bind, metal ions. wikipedia.orgquora.comresearchgate.net The EDTA molecule, in its fully deprotonated form (ethylenediaminetetraacetate, EDTA⁴⁻), acts as a hexadentate ligand, meaning it has six points of attachment to a central metal ion. quora.comtestbook.com These binding sites consist of two nitrogen atoms from the amine groups and four oxygen atoms from the carboxylate groups, which wrap around a metal ion to form a stable, water-soluble complex. testbook.comumcs.pl This cage-like structure effectively sequesters the metal ion, altering its reactivity. quora.comjove.com

The formation and stability of metal-EDTA complexes are highly dependent on the pH of the solution. bris.ac.uklibretexts.org EDTA is a polyprotic acid, and its degree of protonation changes with pH. jove.com The fully deprotonated, and most effective chelating form, Y⁴⁻, is predominant in alkaline (high pH) conditions. jove.comjove.com The pioneering work on the complexing properties of EDTA with various metal ions was conducted by Gerold Schwarzenbach in the 1940s. wikipedia.orgbris.ac.uk

The industrial synthesis of EDTA has evolved since its initial preparation from ethylenediamine (B42938) and chloroacetic acid. wikipedia.orgbris.ac.uk The modern, large-scale synthesis typically involves reacting ethylenediamine, formaldehyde (B43269), and a cyanide source like sodium cyanide, which yields tetrasodium (B8768297) EDTA. wikipedia.orgbris.ac.ukbris.ac.uk This can then be converted to the acidic form. bris.ac.uk

Numerous derivatives of EDTA have been synthesized to suit specific applications. These derivatives are often created by modifying the basic EDTA structure to alter solubility, selectivity, or functionality. google.com For instance, salts such as Disodium (B8443419) EDTA and Sodium Calcium Edetate are commonly used. wikipedia.org Functionalized polymers containing EDTA have also been developed for applications like metal ion sorption. sid.ir These derivatives are crucial in a wide range of industrial and analytical applications, including in the textile industry to prevent metal ion impurities from affecting dyes, in detergents, and in analytical chemistry for the quantification of metal ions through complexometric titrations. wikipedia.orglibretexts.org

Research Significance of Dicalcium Ethylenediaminetetraacetate in Contemporary Science

This compound is a specific salt of EDTA where two calcium ions are complexed with the EDTA ligand. Its research significance stems primarily from studies investigating the interactions between EDTA and calcium, a critical element in biological and environmental systems.

A significant area of research involves the role of EDTA and its calcium complexes in the mineralization and demineralization of calcium phosphates. researchgate.net Studies have explored how EDTA influences the formation of various calcium phosphate (B84403) phases, such as dicalcium phosphate dihydrate (DCPD, brushite) and hydroxyapatite (B223615), which are fundamental components of bone and teeth. researchgate.netresearchgate.net Research indicates that EDTA can alter the morphology of precipitating calcium phosphate crystals; for example, in the presence of EDTA, brushite precipitates can form rounded, disk-like particles instead of their typical plate-like structure. researchgate.netnih.gov This ability to modulate crystal growth is of interest in materials science and for understanding biomineralization processes.

The chelation of calcium by EDTA is a well-documented phenomenon that underpins much of the compound's research interest. droracle.ai In endodontics, for example, EDTA is studied for its ability to complex with calcium ions in dentine, thereby decalcifying it to aid in the cleaning and shaping of root canals. nih.gov Comparative studies evaluate EDTA's effects on the mineral content of dentine against other chelating agents. nih.gov

Furthermore, the related compound Calcium Disodium EDTA (CaNa₂-EDTA) holds considerable significance, providing insights into the function of calcium-EDTA complexes. It is investigated for applications where the introduction of a strong chelator is needed without depleting the body of essential calcium. patsnap.com In agricultural science, CaNa₂-EDTA has been tested as an antifungal agent for crop protection, demonstrating potential as an environmentally sound alternative to conventional fungicides. agriculturejournals.cz Research in environmental science also examines EDTA's use in soil washing to extract heavy metals, where its interaction with soil minerals, including calcium carbonates, is a key factor. taylorandfrancis.com

Recent in vitro studies have also investigated the direct effects of EDTA on various cell types, such as stem cells from the apical papilla (SCAPs), examining its influence on cell proliferation, apoptosis, and differentiation, which has implications for its use in regenerative procedures. nih.gov

Historical Development and Evolution of Research on this compound

The history of this compound is intrinsically linked to the broader history of EDTA itself. Following the first synthesis of EDTA by Ferdinand Münz in Germany in 1935, the initial focus was on its industrial applications as a substitute for citric acid, particularly for sequestering calcium ions in hard water during textile dyeing processes. researchgate.netumcs.pl

The 1940s saw a shift towards understanding the fundamental chemistry of EDTA's interactions with metal ions, led by the seminal work of Gerold Schwarzenbach. wikipedia.orgbris.ac.uk This period established the principles of chelation and the stability of metal-EDTA complexes, including those with alkaline earth metals like calcium.

Research into the biological and medical effects of EDTA began in earnest in the post-war period. healthy.net Early studies at Georgetown University investigated the biological properties of EDTA and noted its effect on blood calcium levels. healthy.net This led to its exploration as a treatment for heavy metal poisoning, as it could effectively chelate and remove toxic metals like lead from the body. healthy.net A critical development in this context was the use of the calcium disodium salt of EDTA (CaNa₂EDTA). Researchers found that using this form prevented the dangerous depletion of systemic calcium (hypocalcemia) that could occur when administering the sodium salt alone, as the EDTA would preferentially exchange its bound calcium for the more strongly binding heavy metals. patsnap.comwikipedia.org

By the 1950s, researchers were investigating EDTA for a variety of conditions, with many early publications focusing on its effects on calcium. healthy.net The hypothesis that EDTA could dissolve pathological calcium deposits spurred research into its use for cardiovascular diseases, though its efficacy for this purpose has been a subject of debate. healthy.netwikipedia.org

In more recent decades, the evolution of research has moved towards more nuanced applications and investigations. The focus has expanded to include its effects on calcium-based biomaterials and mineralization processes. researchgate.netnih.gov Hydrothermal synthesis methods using Ca-EDTA complexes have been developed to create nano-crystalline calcium phosphates, demonstrating a sophisticated use of the compound in materials science. researchgate.netnih.gov The study of EDTA's impact on the mineral composition of dental tissues and its potential in regenerative medicine also reflects the continuing evolution of research on calcium-EDTA systems. nih.govnih.gov

Data Tables

Table 1: Properties of this compound Data sourced from PubChem CID 88207. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₂Ca₂N₂O₈ |

| Molecular Weight | 368.37 g/mol |

| Canonical SMILES | C1(C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |

| Physical Description | Solid |

| Parent Compound | Edetic Acid (EDTA) |

Table 2: Investigated Effects of EDTA on Calcium Phosphate (CP) Mineralization Data synthesized from studies on CP mineralization in the presence of EDTA. researchgate.netnih.gov

| Parameter | Observation in the Presence of EDTA | Research Context |

| Crystal Phase | Influences formation of Brushite (DCPD) at low pH and Hydroxyapatite (HAP) at higher pH. | Bulk aqueous solution mineralization. researchgate.netnih.gov |

| Crystal Morphology | Alters Brushite precipitate from large plates to rounded, disk-like particles. | Bulk aqueous solution mineralization. researchgate.netnih.gov |

| Particle Size | Resulting particles can be smaller (e.g., 2–9 µm plates) and more rounded. | Bulk aqueous solution mineralization. nih.gov |

| Formation Pathway | Final products suggested to form through several intermediate steps. | Conductivity and pH measurements during mineralization. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

19709-85-4 |

|---|---|

Fórmula molecular |

C10H12Ca2N2O8 |

Peso molecular |

368.37 g/mol |

Nombre IUPAC |

dicalcium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |

Clave InChI |

ACYGYJFTZSAZKR-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |

Otros números CAS |

12264-18-5 |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Pathways of Dicalcium Ethylenediaminetetraacetate

Established Synthetic Routes for Dicalcium Ethylenediaminetetraacetate (B1237979)

The established pathways to Dicalcium EDTA typically involve a two-stage process: first, the synthesis of the EDTA acid (H₄EDTA) or its more common sodium salts (e.g., Disodium (B8443419) EDTA), and second, the reaction of this intermediate with a calcium-containing compound.

The industrial production of the EDTA ligand is dominated by the alkaline cyanomethylation of ethylenediamine (B42938). umcs.pl This process reacts ethylenediamine with formaldehyde (B43269) and a cyanide source, such as sodium cyanide or hydrogen cyanide, to produce tetrasodium (B8768297) EDTA (Na₄EDTA). umcs.plwikipedia.org This can then be acidified to produce the less soluble EDTA acid. umcs.plbris.ac.uk An older, historical method, known as the Munz synthesis, involved the reaction of ethylenediamine with chloroacetic acid and sodium hydroxide (B78521), but this process was less efficient and resulted in products contaminated with sodium chloride. umcs.plbris.ac.uk

Once the EDTA ligand is prepared, typically as a sodium salt like Disodium EDTA (Na₂H₂EDTA), it is reacted with a calcium source. Common calcium-containing compounds used for this purpose include calcium carbonate (CaCO₃), calcium hydroxide (Ca(OH)₂), calcium oxide (CaO), or calcium chloride (CaCl₂). guidechem.comgoogle.com A general approach involves dissolving a sodium salt of EDTA in an aqueous solution and adding the calcium compound, often with heating, to facilitate the reaction and formation of the calcium salt. guidechem.comgoogle.com

Reaction Mechanisms and Stoichiometry in Dicalcium Ethylenediaminetetraacetate Synthesis

The fundamental reaction mechanism is a chelation process, where the multidentate ligand EDTA encapsulates the metal ions. patsnap.comresearchgate.net The EDTA molecule possesses six potential binding sites—two nitrogen atoms and four carboxylate groups—that can donate electron pairs to form strong coordinate bonds with a metal ion. umcs.plquora.com In the formation of Dicalcium EDTA, the EDTA anion (EDTA⁴⁻) complexes with two calcium cations (Ca²⁺).

The stoichiometry of the reaction is crucial. To form the dicalcium salt (Ca₂[EDTA]), two moles of calcium ion are required for every one mole of the fully deprotonated EDTA ligand. The reaction can be represented as:

EDTA⁴⁻ + 2Ca²⁺ → [Ca₂EDTA]

In practice, starting from Disodium EDTA (Na₂H₂EDTA), the reaction with a calcium source like calcium carbonate proceeds by displacing the sodium ions and the remaining acidic protons:

Na₂H₂EDTA + 2CaCO₃ → Ca₂[EDTA] + 2NaHCO₃

The stability of the resulting metal-EDTA complex is a key driving force for the reaction. patsnap.com The process involves the formation of multiple five-membered rings between the calcium ions and the EDTA ligand, a thermodynamically favorable arrangement known as the chelate effect.

Purification and Isolation Techniques for this compound

After the synthesis reaction, the target compound must be isolated from the reaction mixture and purified. Common laboratory and industrial techniques are employed to achieve a high-purity final product.

A typical purification procedure described in patent literature involves several steps. google.com First, the reaction mixture is concentrated, often under reduced pressure, to increase the product's concentration and induce precipitation. The solution is then cooled to room temperature to promote crystallization. The solid product is collected via filtration. To remove any unreacted starting materials or soluble byproducts, the collected filter cake is washed with a suitable solvent, such as ethanol (B145695) or methanol (B129727), in which the dicalcium EDTA salt has low solubility. google.com Finally, the purified product is dried to remove any residual solvent. google.com

For applications requiring high purity, such as for sterile raw materials, advanced purification techniques like ultrafiltration may be employed. google.com This method uses a semi-permeable membrane to separate the compound from smaller impurities, pyrogens, and microorganisms. google.com

Novel Approaches and Advancements in this compound Synthesis

Research into novel synthetic methods for metal-EDTA complexes aims to improve efficiency, reduce environmental impact, and access new material properties.

Green Chemistry Principles and Sustainable Synthesis of this compound

The traditional cyanide-based synthesis of EDTA presents environmental and safety challenges due to the high toxicity of the reagents. umcs.plwikipedia.org Green chemistry seeks to address these issues by designing safer processes and using less hazardous substances. One alternative, non-commercialized route involves the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine. umcs.pl Another patented process uses hydroxyacetonitrile in place of the more hazardous hydrocyanic acid, representing a step towards a safer synthesis. patsnap.com

Hydrothermal synthesis is another approach that aligns with green chemistry principles, as it is often cost-effective and uses water as a solvent. rsc.org While it has been extensively used to prepare other calcium materials like hydroxyapatite (B223615) with EDTA as a capping agent, its direct application for the synthesis of dicalcium EDTA is an area for potential development. researchgate.netnih.gov Microwave-assisted synthesis is another modern technique that can accelerate reaction times and reduce energy consumption, though its specific application to dicalcium EDTA synthesis is not widely documented. nih.gov

High-Yield and Scalable Methodologies for this compound Production

The industrial production of EDTA is a large-scale process, with an annual output in the tens of thousands of tons. wikipedia.org The subsequent conversion to its various salts, including dicalcium EDTA, is therefore designed to be highly scalable. Methodologies that utilize inexpensive and abundant raw materials, such as calcium carbonate, and employ standard industrial equipment like large-volume reactors and filtration systems are favored. google.com

Patented methods for related compounds like calcium disodium edetate report high yields, with one process claiming a yield of 95%. google.com Such high-yield reactions are critical for the economic viability of large-scale production. The development of continuous flow processes, as opposed to batch processes, represents a further advancement in scalability and process safety, offering better control over reaction parameters and more consistent product quality.

Optimization of Reaction Parameters in this compound Preparation

Optimizing reaction parameters is essential for maximizing yield, purity, and efficiency in the preparation of Dicalcium EDTA. Key parameters include temperature, reaction time, pH, and reactant concentrations.

Patent literature provides specific examples of optimized conditions. For the synthesis of the related calcium disodium salt, one method involves heating the initial mixture to 35-45 °C, followed by a reflux period of 1.5 hours to ensure the reaction goes to completion. google.com Another process for metal chelation notes that reaction temperatures can range from 20 °C to 100 °C, with reaction times between 15 minutes and 6 hours. google.com The pH of the solution is also a critical factor, as the chelating ability of EDTA is highly pH-dependent; the ligand must be sufficiently deprotonated to bind effectively with calcium ions. nih.gov

The table below summarizes reaction parameters found in the literature for the synthesis of calcium EDTA salts.

| Parameter | Value/Range | Source |

| Reaction Temperature | 35-45 °C, then reflux | google.com |

| 20-100 °C | google.com | |

| Reaction Time | 1.5 hours | google.com |

| 15 minutes - 6 hours | google.com | |

| Solvent for Synthesis | Purified water, methanol, ethanol, acetone, or THF | google.com |

| Crystallization Solvent | Methanol, ethanol, or ether | google.com |

| Calcium Source | Calcium chloride, calcium hydroxide, calcium oxide, calcium carbonate | google.com |

Influence of Temperature, pH, and Solvent Systems on Reaction Efficiency

The synthesis of this compound is a nuanced process, highly dependent on the interplay of several key experimental conditions. The efficiency and yield of the reaction are directly influenced by the temperature at which the reaction is conducted, the pH of the reaction medium, and the nature of the solvent system employed.

Influence of Temperature:

The reaction temperature is a critical parameter in the synthesis of this compound. Generally, an increase in temperature can enhance the rate of reaction by providing the necessary activation energy for the chelation process. However, excessively high temperatures can lead to the degradation of the EDTA molecule itself.

In a related synthesis of ethylenediaminetetraacetic acid calcium disodium salt, a temperature range of 35-45°C is utilized, suggesting that moderate temperatures are optimal for the formation of calcium-EDTA complexes. google.com Another study involving the synthesis of EDTA calcium disodium salt specifies a reaction temperature of 70°C for a duration of four hours. guidechem.com Hydrothermal methods, which operate at significantly higher temperatures (e.g., 120°C, 180°C, and 210°C), have been employed in the EDTA-assisted synthesis of other calcium-containing compounds, indicating that under specific conditions, higher temperatures can be beneficial. researchgate.net

It has been noted that the photocatalytic degradation of EDTA in the presence of TiO2 increases with temperature up to 25°C. This suggests that while moderate temperature increases can be favorable, there is a threshold beyond which side reactions or degradation may become more prominent.

Influence of pH:

The pH of the reaction medium is arguably one of the most crucial factors governing the synthesis of this compound. The chelating ability of EDTA is highly pH-dependent due to the protonation of its four carboxylate and two amine groups.

For the chelation of calcium ions, an alkaline environment is generally preferred. At lower pH values, the carboxylate groups of EDTA are protonated, which significantly reduces their ability to bind with metal ions. As the pH increases, these groups deprotonate, making the lone pairs of electrons on the oxygen and nitrogen atoms more available for coordination with the calcium ions. hbdsbio.com

In the context of titrations involving calcium and EDTA, a pH of 12-13 is often employed to ensure the complete formation of the Ca-EDTA complex and to precipitate magnesium as magnesium hydroxide, thus preventing its interference. titrations.info The stability of the Ca-EDTA complex is significantly enhanced at higher pH values. This is because at a physiological pH, the coordination of a Ca²⁺ ion with EDTA can lead to the release of a proton from one of the amino groups, a process that is influenced by the pKa values of these groups (pKa3 = 6.16 and pKa4 = 10.26). researchgate.netscielo.br

Influence of Solvent Systems:

However, other organic solvents and co-solvent systems have been explored. A Chinese patent for the preparation of ethylenediaminetetraacetic acid calcium disodium salt mentions the use of purified water, methanol, ethanol, acetone, or tetrahydrofuran (B95107) (THF) as potential solvents. google.com The use of a crystallization solution, such as methanol or ethanol, is also described to precipitate the final product from the reaction mixture. google.com The partitioning behavior of EDTA in binary immiscible solvent systems, such as n-hexane-water and diethyl ether-water, has also been studied, although this is more relevant to extraction and purification processes than direct synthesis.

| Parameter | Condition | Effect on Reaction Efficiency | Source |

| Temperature | 35-45°C | Optimal for the formation of a related calcium EDTA salt. | google.com |

| 70°C | Used in the synthesis of EDTA calcium disodium salt. | guidechem.com | |

| >100°C (Hydrothermal) | Can be used for EDTA-assisted synthesis of other calcium compounds. | researchgate.net | |

| pH | Alkaline (e.g., 12-13) | Maximizes deprotonation of EDTA, enhancing chelation of Ca²⁺. | titrations.info |

| Physiological pH | Chelation involves proton release from EDTA's amino groups. | scielo.br | |

| Solvent | Water | Common solvent due to good solubility of reactants and product. | google.com |

| Methanol, Ethanol, Acetone, THF | Can be used as alternative or co-solvents in the synthesis. | google.com | |

| Alcohols (e.g., Methanol) | Used as crystallization solvents to precipitate the product. | google.com |

Catalyst Development and Mechanistic Insights in Catalyzed Syntheses

The synthesis of metal-EDTA complexes can, in some instances, be facilitated by the use of catalysts. While specific catalysts for the direct synthesis of this compound are not extensively reported in the literature, principles from related catalytic systems involving EDTA and other metal ions can provide valuable insights.

Catalyst Development:

Research into catalyzed syntheses of EDTA complexes has often focused on transition metals. For example, polymer-bound Ru(III)-EDTA complexes have been synthesized and utilized as catalysts for hydrogenation reactions. ias.ac.in In these systems, the polymer acts as a support for the catalytically active metal-EDTA complex. While not directly applicable to the synthesis of the dicalcium salt itself, this demonstrates the potential for developing heterogeneous catalysts where the EDTA chelate plays a role in the catalytic cycle.

The industrial synthesis of EDTA itself often involves processes like the Strecker synthesis, which is not a catalytic cycle in the traditional sense but is a well-established chemical pathway. umcs.pl

Mechanistic Insights:

The fundamental mechanism of this compound formation involves the chelation of two calcium ions by one molecule of EDTA. EDTA is a hexadentate ligand, meaning it has six donor sites (four carboxylate groups and two nitrogen atoms) that can coordinate with a metal ion. quora.comresearchgate.net

The formation of the [Ca(EDTA)]²⁻ complex is a well-understood process where a single calcium ion is encapsulated by the EDTA molecule. quora.comresearchgate.net The formation of a dicalcium complex is less straightforward. It would likely involve a different coordination geometry where the EDTA molecule bridges between two calcium ions. This could potentially occur under conditions of high calcium concentration and high pH, where all the acidic protons of EDTA are removed, and the molecule possesses a -4 charge.

The chelation process is a series of equilibrium steps. The stability of the resulting complex is a key driving force for the reaction. The stability constant for the [Ca(EDTA)]²⁻ complex is relatively high, which favors its formation. researchgate.net The mechanism for the binding of a second calcium ion would be governed by its own stability constant, which is expected to be significantly lower than the first.

Coordination Chemistry and Chelation Mechanism of Dicalcium Ethylenediaminetetraacetate

Ligand Properties and Metal Ion Binding Affinities of Dicalcium Ethylenediaminetetraacetate (B1237979)

The chelating behavior of dicalcium ethylenediaminetetraacetate is dictated by the inherent properties of the ethylenediaminetetraacetate (EDTA) ligand. As a hexadentate ligand, EDTA possesses six donor atoms—two nitrogen atoms and four oxygen atoms from the carboxylate groups—that can coordinate with a metal ion, forming a stable, cage-like structure. quora.comquora.comlibretexts.org The formation of multiple chelate rings contributes to the high stability of the resulting metal complexes, a phenomenon known as the chelate effect. quora.com

The chelating ability of EDTA is profoundly influenced by the pH of the aqueous solution, which governs its protonation state. EDTA is a polyprotic acid and can exist in several protonated forms (H₆Y²⁺, H₅Y⁺, H₄Y, H₃Y⁻, H₂Y²⁻, HY³⁻, and Y⁴⁻, where Y⁴⁻ represents the fully deprotonated EDTA anion). libretexts.orgyoutube.com The distribution of these species is dictated by the acidity constants (pKa values) of the carboxylic acid and amino groups.

The equilibrium between these protonated forms is crucial, as the fully deprotonated Y⁴⁻ species is the most effective form for metal ion chelation. stackexchange.com At lower pH values, the carboxylate and amine groups are protonated, reducing the number of available donor sites and consequently diminishing the chelating strength. As the pH increases, the ligand deprotonates, making the lone pair electrons on the nitrogen and oxygen atoms more available for coordination with metal ions. stackexchange.com The coordination of a Ca²⁺ ion into the EDTA complex at physiological pH can lead to the release of a proton from one of the amino groups. nih.gov

The speciation of the Ca-EDTA complex itself is also pH-dependent. While the primary complex is [Ca(EDTA)]²⁻, protonated forms such as [Ca(HEDTA)]⁻ can also exist, particularly at lower pH values. The relative concentrations of these species will shift with changes in the solution's acidity.

This compound exhibits a remarkable ability to chelate a wide range of metal ions, but its affinity varies significantly depending on the charge and size of the metal ion. Generally, EDTA forms more stable complexes with trivalent metal ions than with divalent metal ions due to the stronger electrostatic interactions. The stability of these complexes is quantified by the formation constant (K_f) or its logarithm (log K_f). A higher log K_f value indicates a more stable complex.

The presence of calcium in the dicalcium EDTA complex is a key feature. It allows for a selective exchange with other metal ions that form more stable complexes with EDTA. patsnap.com For instance, heavy metal ions like lead(II), which has a higher formation constant with EDTA than calcium(II), will readily displace the calcium ion from the complex. patsnap.com This exchange is the fundamental principle behind its use in chelation therapy for heavy metal poisoning.

Below is a comparative table of the stability constants (log K_f) for EDTA with various divalent and trivalent metal ions.

| Metal Ion | Log Kf | Reference |

|---|---|---|

| Ca²⁺ | 10.65 | researchgate.net |

| Mg²⁺ | 8.79 | researchgate.net |

| Fe²⁺ | 14.30 | researchgate.net |

| Cu²⁺ | 18.78 | researchgate.net |

| Zn²⁺ | 16.5 | researchgate.net |

| Pb²⁺ | 18.0 | |

| Al³⁺ | 16.4 | researchgate.net |

| Fe³⁺ | 25.1 | researchgate.net |

| Cr³⁺ | 23.4 | researchgate.net |

As the table demonstrates, trivalent ions like Fe³⁺ form significantly more stable complexes with EDTA than divalent ions like Ca²⁺. Among divalent ions, the stability generally increases with increasing charge density of the metal ion.

Stoichiometry and Stability Constants of this compound Complexes

The reaction between a metal ion and EDTA almost invariably results in a 1:1 stoichiometric complex, where one metal ion is bound to one EDTA ligand. researchgate.net This is a critical aspect of its chemistry, simplifying equilibrium calculations and its applications in analytical chemistry.

The stability of a metal-EDTA complex is not solely dependent on the intrinsic affinity of the ligand for the metal ion but is also highly conditional upon the pH of the solution. The conditional formation constant, K'f, is used to describe the stability of the complex at a specific pH. researchgate.net It is related to the absolute formation constant, K_f, by the fraction of EDTA that is in its fully deprotonated form (αY⁴⁻) at that pH:

K'_f = αY⁴⁻ * K_f

The value of αY⁴⁻ is close to 1 at high pH (above 10) but decreases significantly as the pH becomes more acidic. libretexts.orgyoutube.com Consequently, the conditional stability of the Ca-EDTA complex, and its ability to chelate other metals, is diminished at lower pH values. For a titration of Ca²⁺ with EDTA to be effective, the reaction must be nearly complete, which requires a sufficiently large conditional formation constant, typically K'f ≥ 10⁸. youtube.com

The following table illustrates the effect of pH on the conditional formation constant (log K'f) of the Ca-EDTA complex.

| pH | αY⁴⁻ | log K'f for Ca-EDTA |

|---|---|---|

| 2.0 | 3.7 x 10⁻¹⁴ | -3.35 |

| 4.0 | 3.6 x 10⁻⁹ | 1.65 |

| 6.0 | 2.2 x 10⁻⁵ | 5.65 |

| 8.0 | 5.4 x 10⁻³ | 8.38 |

| 10.0 | 0.35 | 10.19 |

| 12.0 | 0.98 | 10.63 |

Data derived from standard αY⁴⁻ values and a log K_f of 10.65 for Ca-EDTA.

The stability of the Ca-EDTA complex is also influenced by the ionic strength and temperature of the solution. An increase in ionic strength generally leads to a decrease in the stability constant of the complex. ub.edu This is due to the increased shielding of the charged species by the ions in the solution, which weakens the electrostatic attraction between the metal ion and the ligand.

Temperature can also affect the stability of the complex. The formation of the Ca-EDTA complex is an exothermic process. nih.gov According to Le Chatelier's principle, an increase in temperature will favor the endothermic reverse reaction (dissociation of the complex), leading to a decrease in the stability constant. However, studies have shown that the enthalpy change (ΔH) for Ca²⁺ binding to EDTA is not strongly dependent on temperature, suggesting that the heat capacity change upon binding is close to zero. nih.gov The thermal degradation of Ca(II)-EDTA chelates has been observed to be slower than that of Mg(II)-EDTA but faster than that of Fe(II) and Ni(II) chelates at elevated temperatures. quora.com

Mechanistic Insights into this compound Chelation Processes

The chelation process involving this compound is a dynamic one, particularly when considering the exchange of the calcium ion for another metal ion. The formation of the initial Ca-EDTA complex is a rapid, almost instantaneous reaction. researchgate.net

The mechanism of metal ion exchange with the Ca-EDTA complex is of significant interest. A free metal ion with a higher affinity for EDTA can replace the calcium ion in the complex. researchgate.net This exchange is generally a fast process, often occurring in under 30 minutes, and its rate can be influenced by the pH of the solution. researchgate.net

The equilibrium of this reaction lies far to the right if the stability constant of the M-EDTA complex is significantly larger than that of the Ca-EDTA complex. The mechanism of this exchange can proceed through several pathways, including a dissociative mechanism where the Ca-EDTA complex first dissociates to a small extent, followed by the rapid complexation of the free EDTA by the other metal ion. Alternatively, an associative mechanism may occur where the incoming metal ion forms a transient intermediate with the Ca-EDTA complex before the calcium ion is released. The exact mechanism will depend on the specific metal ion and the reaction conditions. The coordination of Ca²⁺ to EDTA involves the release of a proton at physiological pH, which is a key mechanistic step in the complex formation. nih.gov

Kinetic Studies of Metal Ion Uptake and Release

The kinetics of metal ion exchange with this compound are crucial for understanding its efficacy as a chelating agent. The process involves the displacement of the calcium ions by another metal ion (Mⁿ⁺) according to the following equilibrium:

[Ca₂(EDTA)] + Mⁿ⁺ ⇌ [M(EDTA)]ⁿ⁻⁴ + 2Ca²⁺

The rate at which this exchange occurs is dependent on several factors, including the concentration of the reactants, pH, and the nature of the competing metal ion. patsnap.comchemicalforums.com Studies on the kinetics of metal-EDTA complex formation, in general, have shown that the reactions can be relatively fast. For instance, the formation of EDTA complexes with several divalent metal ions has been observed to be almost instantaneous. mdpi.com The exchange between a free metal ion and a metal ion already in an EDTA complex is also generally rapid, often occurring in under 30 minutes. mdpi.com

The release of a metal ion from an EDTA complex is the reverse of the uptake process and is influenced by the presence of other ions that can compete for the EDTA ligand. The rate of release is inversely related to the stability of the metal-EDTA complex.

While specific rate constants for the uptake and release of various metal ions by this compound are not extensively documented in readily available literature, the general principles of EDTA kinetics suggest a rapid equilibration process. The following table provides a qualitative overview of the relative rates of metal ion uptake by the Ca-EDTA complex based on the known stability of the resulting metal-EDTA complexes. A higher stability constant generally implies a more favorable and often faster forward reaction for metal ion uptake.

| Metal Ion | Relative Rate of Uptake by [Ca₂(EDTA)] |

| Lead (Pb²⁺) | Fast |

| Cadmium (Cd²⁺) | Fast |

| Zinc (Zn²⁺) | Fast |

| Copper (Cu²⁺) | Fast |

| Iron (Fe³⁺) | Very Fast |

This table is a qualitative representation based on the high stability constants of the respective metal-EDTA complexes, suggesting a rapid displacement of calcium.

Role of Steric and Electronic Factors in Chelate Formation

The formation and stability of the this compound chelate and its subsequent complexes with other metals are governed by both steric and electronic factors.

Steric Factors: The flexible, "six-toothed" structure of the EDTA ligand is a key steric feature. quora.com Its ability to wrap around a metal ion in an octahedral geometry minimizes steric hindrance and maximizes the number of coordination bonds. quora.com This conformational flexibility allows EDTA to accommodate a wide range of metal ions of varying sizes. laboratorynotes.com However, the size of the metal ion can influence the stability of the resulting complex. For instance, the larger ionic radius of Ca²⁺ compared to Mg²⁺ allows for a more effective "packing" of the EDTA ligand around the calcium ion, contributing to the stability of the Ca-EDTA complex relative to the Mg-EDTA complex. researchgate.net

Selective Complexation Studies Involving this compound

The utility of this compound in many applications stems from its ability to selectively chelate certain metal ions in the presence of others. This selectivity is primarily dictated by the relative stability of the various metal-EDTA complexes.

Competitive Binding of this compound with Multiple Metal Ions

In a solution containing multiple metal ions, this compound will preferentially bind to the metal ion that forms the most stable complex. The stability of metal-EDTA complexes is quantified by the stability constant (Kf), often expressed in logarithmic form (log Kf). A higher log Kf value indicates a more stable complex and, therefore, a greater affinity of EDTA for that metal ion. laboratorynotes.com

The calcium ions in this compound are readily displaced by heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) because the stability constants for the complexes of these metals with EDTA are significantly higher than that of the calcium-EDTA complex. nih.govquora.com For example, the log Kf for Ca-EDTA is 10.65, while for Pb-EDTA it is 18.04. quora.com This large difference in stability ensures that in a competitive scenario, lead will effectively displace calcium from the EDTA chelate.

The following table presents the stability constants for EDTA complexes with several metal ions, illustrating the basis for the competitive binding behavior of this compound.

| Metal Ion | log Kf of Metal-EDTA Complex |

| Calcium (Ca²⁺) | 10.65 |

| Magnesium (Mg²⁺) | 8.79 |

| Manganese (Mn²⁺) | 14.04 |

| Iron (Fe²⁺) | 14.33 |

| Cobalt (Co²⁺) | 16.31 |

| Zinc (Zn²⁺) | 16.50 |

| Cadmium (Cd²⁺) | 16.46 |

| Lead (Pb²⁺) | 18.04 |

| Copper (Cu²⁺) | 18.80 |

| Iron (Fe³⁺) | 25.1 |

Data sourced from multiple chemical resources. laboratorynotes.comquora.com

Design Principles for Enhanced Selectivity

While EDTA is a highly effective broad-spectrum chelator, enhancing its selectivity for specific metal ions is a significant area of research. Several design principles can be employed to achieve this:

Modification of the Ligand Backbone: Altering the structure of the EDTA molecule can introduce steric constraints that favor the binding of certain metal ions over others. For example, introducing bulky substituents on the ethylenediamine (B42938) backbone can create a binding pocket that is more size-selective. interchim.fr

Varying Donor Atoms: Replacing the carboxylate or amine donor groups with other functional groups (e.g., phosphonate (B1237965) or sulfonate groups) can change the electronic properties and the "hard" or "soft" acid-base character of the ligand, thereby altering its affinity for different metal ions. researchgate.net

pH Control: As discussed in the following section, controlling the pH of the solution is a powerful and practical method for enhancing selectivity. By adjusting the pH, the protonation state of EDTA can be controlled, which in turn affects its binding affinity for different metals. lscollege.ac.in For instance, at low pH, EDTA will preferentially bind to metal ions that form very stable complexes, such as Fe³⁺, while its affinity for divalent metals like Ca²⁺ and Mg²⁺ is significantly reduced. chemicalforums.com

Use of Masking Agents: In complex mixtures, masking agents can be used to form stable complexes with interfering ions, preventing them from reacting with EDTA. lscollege.ac.in This allows for the selective chelation of the target metal ion.

Influence of Environmental Factors on this compound Chelation Dynamics

The chelation dynamics of this compound are significantly influenced by environmental factors, most notably the pH of the surrounding medium.

pH-Dependent Chelation Behavior

The ability of EDTA to chelate metal ions is highly dependent on the pH of the solution. youtube.com This is because the ethylenediaminetetraacetic acid molecule is a polyprotic acid, meaning it can donate protons from its four carboxyl groups and two amine groups. truman.eduquora.com The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for chelation, as all six donor sites are available for binding to a metal ion. youtube.com

The chelation capacity of this compound for other metals is therefore also pH-dependent. The displacement of calcium will be most efficient at pH values where the competing metal ion forms a significantly more stable complex with EDTA than calcium, and where the EDTA is sufficiently deprotonated to be an effective chelator. For most divalent and trivalent metals, chelation with EDTA is favored in neutral to alkaline conditions. researchgate.net

The following table illustrates the effect of pH on the conditional stability constant (log K'f) of the Pb-EDTA complex, which is formed when this compound reacts with lead ions.

| pH | log K'f for Pb-EDTA |

| 2 | 8.1 |

| 4 | 12.3 |

| 6 | 15.2 |

| 8 | 17.3 |

| 10 | 18.0 |

| 12 | 18.0 |

Data is estimated from graphical representations of conditional stability constants. researchgate.net As the pH increases, the conditional stability constant increases, indicating a more stable complex and more effective chelation of lead.

Effects of Co-Existing Ligands and Competing Ions

The chelation behavior of this compound in an aqueous solution is significantly influenced by the presence of other chemical species, namely competing metal ions and co-existing ligands. These species can interact with the components of the primary complex, altering its stability and equilibrium. The dynamics of these interactions are governed by fundamental principles of coordination chemistry, including relative binding affinities (stability constants) and the influence of solution conditions such as pH.

Competing Metal Ions

The Ethylenediaminetetraacetic acid (EDTA) ligand is capable of forming stable complexes with a wide array of metal ions, not just calcium. atamanchemicals.com When other metal ions are present in a solution containing this compound, a competition for the EDTA ligand ensues. The outcome of this competition is primarily determined by the relative stability constants of the respective metal-EDTA complexes. A metal ion that forms a more stable complex with EDTA will displace a metal ion from a less stable complex. chemguide.co.uk

The chelation mechanism of Edetate Calcium Disodium (B8443419), a related compound, relies on this very principle; it has a higher affinity for heavy metals like lead, mercury, and cadmium than for calcium. chemguide.co.ukpatsnap.com This allows the EDTA to sequester the toxic heavy metals, leading to their excretion from the body. patsnap.com Generally, trivalent metal ions such as iron(III) (Fe³⁺) form the most stable complexes with EDTA, followed by divalent heavy metal ions like lead(II) (Pb²⁺) and cadmium(II) (Cd²⁺), which in turn form more stable complexes than alkaline earth metals like calcium(II) (Ca²⁺) and magnesium(II) (Mg²⁺). chemguide.co.ukresearchgate.netresearchgate.net

The stability of these complexes, and thus the competitive landscape, is highly dependent on the pH of the solution. researchgate.net The chelating ability of EDTA is influenced by its protonation state; at lower pH values, the carboxylate groups become protonated, reducing the ligand's effective binding strength. wikipedia.orgrsc.org The conditional stability constant is a value that accounts for the effect of pH on the stability of a metal-EDTA complex. researchgate.net For instance, the maximum difference in conditional stability constants between Pb-EDTA and Fe-EDTA occurs around pH 3.5, making this the optimal pH for iron(III) to displace lead(II) from its EDTA complex. researchgate.net Conversely, at a pH of 7.7, the conditional stability constant of Fe-EDTA is higher than that of Zn-EDTA, favoring the replacement of zinc(II) by iron(III). researchgate.net

The following table presents the formation constants (log K) for various metal-EDTA complexes, illustrating the hierarchy of binding affinity.

Table 1: Formation Constants for Selected Metal-EDTA Complexes Data applies at 25°C and an ionic strength of 0.1 M, unless otherwise noted. google.com

| Cation | Formation Constant (log K) |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 chemguide.co.uk |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.4 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.7 |

Source: Compiled from referenced scientific data. chemguide.co.ukgoogle.com

Co-existing Ligands

Co-existing ligands are other chelating or complexing agents present in the solution that can compete with EDTA for binding to metal ions. science.gov These ligands can influence the this compound equilibrium in several ways. They can bind to the calcium ions, making them less available to form the initial EDTA complex, or they can compete with EDTA for other metal ions that may be present.

Research has shown that chelating agents like Nitrilotriacetic acid (NTA) and citrate (B86180) can significantly affect the mineralization of calcium phosphate (B84403), indicating their strong interaction and competition for calcium ions in solution. nih.govresearchgate.netresearchgate.net In a system containing this compound and a competing metal ion, a co-existing ligand could potentially bind to the competing metal, reducing its "free" concentration and thereby hindering its ability to displace calcium from the EDTA complex. For example, the presence of phosphate can lead to the precipitation of heavy metals, which alters their availability to interact with EDTA. researchgate.net

The effect of these ligands is also pH-dependent. Studies on the decomposition of Ca-EDTA complexes to form various calcium phosphate phases show that the resulting crystal morphology and type are highly sensitive to pH. nih.gov For example, at a pH of 5, the decomposition in the presence of phosphate can lead to the formation of dicalcium phosphate anhydrous (monetite), whereas at pH 7 and 9, elongated hydroxyapatite (B223615) crystals form. nih.gov This demonstrates that co-existing ligands like phosphate actively participate in the complex coordination environment.

The table below summarizes the potential effects of common co-existing ligands on the chelation chemistry of this compound.

Table 2: Effects of Common Co-existing Ligands

| Co-existing Ligand | Potential Effect on Dicalcium EDTA System |

| Phosphate (PO₄³⁻) | Competes for Ca²⁺ ions, potentially forming insoluble calcium phosphates like hydroxyapatite or dicalcium phosphate dihydrate. nih.govresearchgate.net Can also precipitate competing heavy metal ions, reducing their effective concentration. researchgate.net |

| Citrate (C₆H₅O₇³⁻) | A known chelator that competes for Ca²⁺ and other divalent/trivalent metal ions. nih.gov Can stabilize precursor phases in calcium phosphate mineralization, indicating a strong interaction with calcium. researchgate.net |

| Nitrilotriacetic acid (NTA) | A chelating agent that competes with EDTA for metal ions. rsc.org Its presence alters the morphology of calcium phosphate precipitates, demonstrating its influence on calcium availability. nih.govresearchgate.net |

| Amino Acids | Can form complexes with metal ions, though generally weaker than EDTA. Their presence can introduce competitive binding equilibria. nih.gov |

Interactions in Biogeochemical and Agri Food Systems Research

Dicalcium Ethylenediaminetetraacetate (B1237979) in Plant Nutrient Management Research

Dicalcium ethylenediaminetetraacetate (Ca-EDTA) is a chelated compound frequently utilized in agricultural research to enhance nutrient availability and manage plant nutrition. ihumico.comgreenbook.net Chelates are organic molecules that envelop a nutrient ion, such as calcium, protecting it from interacting with other ions in the soil that could render it unavailable to the plant. keyplex.com This chelation process helps keep essential micronutrients soluble in the soil solution, facilitating their uptake by plant roots or leaves. ihumico.com

Chelated Nutrient Delivery Mechanisms in Plant Systems (e.g., Calcium Bioavailability)

The primary mechanism of Ca-EDTA involves increasing the solubility and mobility of calcium, an essential macronutrient for plants. researchgate.net Calcium is crucial for various physiological and biochemical processes, including the structural integrity of cell walls and membranes. vntradimex.comnih.gov However, in many soils, calcium can form insoluble complexes with other ions like phosphates, reducing its availability to plants. researchgate.net

By chelating the calcium ion (Ca2+), EDTA prevents the formation of these insoluble compounds, thus maintaining calcium in a form that is readily available for plant absorption. researchgate.net This is particularly important for maintaining cell membrane integrity, as insufficient calcium can lead to membrane deterioration. researchgate.net Research has shown that the application of Ca-EDTA can lead to higher concentrations of water-soluble and exchangeable calcium in the soil. researchgate.net Studies on mung beans (Vigna radiata) demonstrated that increasing concentrations of EDTA in the soil correlated with increased availability of Ca2+, leading to greater uptake by the plants. researchgate.net The chelated form is absorbed by the plant, and once inside, the calcium can be utilized for various functions, such as strengthening cell membranes and acting as a secondary messenger in cellular regulation. researchgate.netvntradimex.com

Role in Soil Micronutrient Availability and Immobilization Research

The application of EDTA, including its dicalcium salt, significantly influences the availability of other micronutrients in the soil. ihumico.comwur.nl EDTA is a strong chelating agent that can bind with various metals, thereby increasing their solubility and mobility in the soil solution. wur.nl This property is often utilized in soil tests to estimate the plant-available content of micronutrients like iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu). wur.nl

Research has demonstrated that soil application of EDTA can increase the uptake of Mn and Zn in the shoots of crops like maize, oilseed rape, and sunflower. researchgate.net In a study on black gram, the application of Ca-EDTA and Fe-EDTA was found to increase the organic carbon, organic matter, and the concentration of Fe, Ca, and Zn in the soil. iosrjournals.org The chelating agent can also influence the availability of non-metal nutrients. For instance, EDTA can reduce phosphorus fixation in the soil by dissolving metal phosphates, which in turn increases the concentration of phosphorus available for root absorption. researchgate.net However, the effect of EDTA on micronutrient availability can be complex and pH-dependent. In some acidic soils, lower concentrations of EDTA have been shown to cause irregular behavior in the extraction of Mn and Cu. researchgate.net

Impact on Phytoremediation Processes and Metal Sequestration in Plants

Phytoremediation is an environmental technology that uses plants to remove pollutants, particularly heavy metals, from the soil. frontiersin.org The effectiveness of phytoremediation is often limited by the low bioavailability of heavy metals in the soil. nih.gov Synthetic chelating agents like EDTA are used to enhance the phytoextraction of heavy metals by increasing their mobility and availability for plant uptake. nih.gov

When applied to contaminated soil, EDTA can dissolve heavy metals, facilitating their movement from the soil to the plant's roots and subsequent translocation to the harvestable aerial parts. frontiersin.orgresearchgate.net For example, studies on Brassica juncea (brown mustard) have shown that EDTA application can enhance the uptake of lead (Pb) and zinc (Zn). frontiersin.orgnih.gov Similarly, in Portulaca oleracea, the application of EDTA increased the accumulation of cadmium (Cd) and copper (Cu). researchgate.net Research has also indicated that EDTA can enhance the phytoremediation potential of sunflower and maize for Cu and Cd. nih.gov The chelator can also play a role in mitigating the toxic effects of heavy metals on the plant by altering their uptake and sequestration. frontiersin.org However, the use of EDTA in phytoremediation is a subject of ongoing research due to concerns about its persistence in the environment and the potential for leaching of metal-EDTA complexes into groundwater. researchgate.net

| Plant Species | Heavy Metal(s) | Key Finding | Citation |

|---|---|---|---|

| Brassica juncea (Brown Mustard) | Pb, Zn | EDTA application enhanced the uptake and translocation of Pb and Zn from the soil to the plant shoots. | frontiersin.orgnih.gov |

| Portulaca oleracea | Cd, Cu | Application of 0.1 mg/kg of EDTA was found to be the optimal dose for enhancing the accumulation of Cd and Cu. | researchgate.net |

| Sunflower and Maize | Cu, Cd | EDTA supplementation significantly enhanced the phytoremediation potential of both plants for Cu and Cd. | nih.gov |

| Sedum alfredii | Cd, Pb, Zn | EDTA application increased the uptake of Cd in shoots but decreased Pb in shoots and roots. | nih.gov |

Research on Foliar and Soil Application Efficacy

The method of application, whether to the soil or directly to the leaves (foliar), can significantly impact the efficacy of this compound. Soil application allows the chelate to interact with the soil matrix, increasing the availability of calcium and other micronutrients for root uptake. agritecint.com This method is generally considered effective for long-term nutrient supply. agritecint.com

Foliar application, on the other hand, is intended for rapid correction of nutrient deficiencies by delivering nutrients directly to the plant's leaves. bmchemicals.com However, research on the foliar application of EDTA-chelated nutrients has produced mixed results. Some studies suggest that the large size of the EDTA molecule can hinder its penetration through the leaf pores, making it less effective than other forms of nutrients for foliar sprays. cultivacegrowth.comcultivacegrowth.com For instance, a study at the University of Arkansas concluded that EDTA should not be used in trace element foliar sprays due to lower absorption rates for iron and zinc compared to other forms. cultivacegrowth.com Despite this, other research indicates that foliar application of EDTA chelates can be effective in specific situations and for certain crops. fupress.net Ultimately, the choice between foliar and soil application depends on the specific crop, the nutrient deficiency being addressed, and environmental conditions. agritecint.com

| Application Method | Advantages | Disadvantages | Citation |

|---|---|---|---|

| Soil Application | Effective for long-term nutrient supply; improves overall soil nutrient availability. | Slower to take effect; can be influenced by soil conditions like pH and compaction. | wur.nlagritecint.com |

| Foliar Application | Rapid correction of deficiencies; direct delivery to the plant. | Potentially lower absorption due to large molecule size; susceptible to environmental factors like rain and wind. | agritecint.combmchemicals.comcultivacegrowth.com |

This compound in Microbial Ecology Studies

The introduction of this compound into soil and aquatic environments can influence microbial communities and their ecological functions. EDTA is a persistent organic pollutant, and its biodegradation in the environment is slow. nih.gov The presence of EDTA can affect the chemical speciation of metals, which in turn impacts microbial processes. researchgate.net

Influence on Microbial Metal Uptake and Metabolism in Research Models

In microbial ecology, EDTA is studied for its role in influencing how microorganisms take up and metabolize metals. The formation of stable metal-EDTA complexes can affect the bioavailability of essential metal ions for microbial growth. researchgate.net Some microorganisms have developed mechanisms to utilize EDTA as a source of carbon and nitrogen. For instance, the bacterial strain DSM 9103 can take up and degrade EDTA, with the uptake rate being dependent on the speciation of the metal-EDTA complex. researchgate.net

Research has shown that some bacteria can degrade metal-EDTA complexes, which can be a potential strategy for the bioremediation of EDTA-contaminated environments. nih.gov For example, a mixed microbial population has been shown to biodegrade recalcitrant heavy metal complexes of EDTA, such as those with cadmium, copper, cobalt, and nickel. nih.gov In some cases, Ca-EDTA has been investigated for its potential to inhibit bacterial metalloenzymes. A study on Pseudomonas aeruginosa demonstrated that Ca-EDTA could act as an inhibitor of metallo-β-lactamase, an enzyme that confers antibiotic resistance. nih.gov Furthermore, EDTA can disrupt the structure of biofilms by sequestering essential divalent cations like magnesium and calcium, which are crucial for maintaining the integrity of the biofilm's extracellular polymeric substance (EPS). nih.gov

Interactions with Microbial Biofilm Formation in In Vitro Settings

The chelating properties of the ethylenediaminetetraacetate (EDTA) component of this compound are central to its interaction with microbial communities, particularly in the context of biofilm formation. Research conducted in vitro demonstrates that EDTA can significantly inhibit the development of biofilms across a range of microorganisms. nih.govacademicjournals.org The primary mechanism for this inhibition is the sequestration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for the structural integrity of the biofilm. nih.govnih.govmdpi.com

Biofilms are complex structures where microbial cells are encased in a self-produced extracellular polymeric matrix (EPM). This matrix, rich in polysaccharides, proteins, and DNA, relies on divalent cations to form cross-links, which stabilize the entire structure. mdpi.com By binding these essential metal ions, EDTA disrupts the EPM and can destabilize the outer membrane of Gram-negative bacteria, leading to increased permeability. academicjournals.orgresearchgate.net

Studies have shown that EDTA can prevent the initial attachment of bacteria, a critical first step in biofilm formation, and also reduce the proliferation of established colonies. nih.govmdpi.com For instance, research on the fungal pathogen Cryptococcus neoformans revealed that EDTA's inhibitory effect on biofilm growth could be reversed by the reintroduction of magnesium or calcium, confirming the mechanism of divalent cation starvation. nih.gov Similarly, in studies involving uropathogenic Escherichia coli (UPEC), EDTA was found to not only inhibit biofilm formation but also to enhance the susceptibility of the bacteria to certain antibiotics. academicjournals.org The disruption of the EPM by EDTA facilitates better penetration of antimicrobial agents. mdpi.com

The table below summarizes findings from in vitro studies on the effect of EDTA on biofilm formation.

| Microorganism | EDTA Concentration | Observed Effect | Reference |

| Cryptococcus neoformans | Sublethal concentrations (e.g., 0.025 mM) | Inhibition of biofilm growth; reduction in shed capsular polysaccharide. | nih.gov |

| Multidrug-resistant Uropathogenic Escherichia coli | 10 mM and 20 mM | Inhibition of biofilm formation by 45.8% and 78.8%, respectively. | academicjournals.org |

| Pseudomonas aeruginosa | 30 mg/mL | Damage to the outer cell wall membrane, disrupting the biofilm structure. | researchgate.net |

| Various bacteria in wound care settings | Dose-dependent | Prevention of bacterial adhesion and reduction in biofilm colonization and proliferation. | nih.gov |

This compound in Food Chemistry Research (Research Perspectives)

In the field of food chemistry, this compound is investigated primarily for its function as a chelating agent. Research perspectives focus on two main areas: its application in stabilizing food quality by sequestering metal ions and its more fundamental role in modulating mineralization processes, which has implications for food structure and processing.

Metal Sequestration in Food Matrices for Quality Stabilization (Analytical Research)

By forming stable complexes with these metal ions, this compound effectively removes them from participating in detrimental chemical reactions. healthline.com This helps in:

Preventing Discoloration: In products like canned seafood (shrimp, clams) and vegetables (cucumbers, beans), it prevents darkening caused by metal-catalyzed reactions. healthline.comknowde.com

Stabilizing Flavor: It inhibits the development of rancidity in fat-containing foods like mayonnaise and salad dressings by sequestering metals that promote lipid oxidation. knowde.com

Maintaining Texture: It helps preserve the texture of various processed foods. healthline.com

Analytical research focuses on developing methods, such as gas chromatography with mass spectrometric detection, to accurately quantify the levels of this additive in various food matrices, including bottled legumes, artichokes, and emulsified sauces, ensuring its use is within regulated limits. nih.gov

The following table details the application of this compound for quality stabilization in different food categories.

| Food Category | Application | Mechanism of Action | Reference |

| Canned Seafood (Crab, Shrimp, Clam) | Color and flavor preservation | Sequesters metal ions that catalyze oxidative discoloration and degradation. | healthline.comknowde.com |

| Canned Vegetables & Legumes | Color and texture retention | Binds with trace metals from processing equipment or water to prevent darkening. | healthline.com |

| Dressings, Sauces, Mayonnaise | Flavor stability, prevention of rancidity | Chelates metal ions (e.g., iron, copper) that catalyze the oxidation of fats and oils. | healthline.comknowde.com |

| Carbonated Soft Drinks | Flavor and color stabilization | Prevents degradation of coloring and flavoring agents catalyzed by metal ions. | healthline.com |

Role in Mineralization Processes (e.g., Calcium Phosphate (B84403) formation modulation)

Beyond its role in food preservation, research has explored the fundamental interaction of EDTA with mineralization processes, specifically the formation of calcium phosphate. nih.gov This research is relevant to understanding and controlling precipitation and crystallization in various systems. The presence of EDTA in a solution where calcium phosphate is forming can significantly alter the outcome of the mineralization process. nih.govresearchgate.net

Studies have demonstrated that EDTA acts as a modulator by chelating calcium ions (Ca²⁺), thereby controlling their availability for incorporation into a crystal lattice. nih.gov This modulation affects several key aspects of calcium phosphate formation:

Crystal Phase Selection: The concentration of EDTA and the pH of the solution can determine which specific calcium phosphate mineral is formed. For example, research shows that at a low pH, brushite (dicalcium phosphate dihydrate) is the main precipitate, while at a higher pH, hydroxyapatite (B223615) is more likely to form. nih.govresearchgate.net

Morphology Alteration: EDTA influences the shape and size of the resulting mineral particles. In the absence of additives, brushite may precipitate as large plates. However, in the presence of EDTA, the particle morphology is altered to form rounded, disk-like particles. nih.govresearchgate.net

This ability to tune mineralization has implications for controlling scale formation in industrial processes and provides insights into biomineralization pathways.

The table below illustrates the influence of EDTA and pH on the type of calcium phosphate formed, based on mineralization studies.

| Additive Condition | pH Level | Predominant Calcium Phosphate Product | Particle Morphology | Reference |

| No Additive | Low | Brushite (Dicalcium phosphate dihydrate) | Large plates | nih.gov |

| EDTA (5-15 mM) | Low (e.g., pH 6) | Brushite (Dicalcium phosphate dihydrate) | Rounded edges, disk-like particles | nih.govresearchgate.net |

| EDTA (5-15 mM) | High (e.g., pH 9) | Hydroxyapatite | Altered from typical morphology | nih.govresearchgate.net |

Applications in Materials Science and Engineering Research

Dicalcium Ethylenediaminetetraacetate (B1237979) as a Precursor or Template in Material Synthesis

The Ca-EDTA complex serves as a valuable precursor in the synthesis of various calcium-based materials. Its decomposition under controlled conditions, such as in hydrothermal methods, allows for the gradual release of calcium ions, facilitating the controlled precipitation and crystallization of new material phases.

The use of Ca-EDTA complexes is particularly prominent in the synthesis of calcium phosphates, which are of great interest for biomedical applications due to their similarity to the mineral component of bone. nih.gov In an EDTA-assisted hydrothermal method, Ca-EDTA in solution with a phosphate (B84403) source can be heated to produce specific, pure phases of calcium phosphate. researchgate.net Research has shown that by varying the temperature of the Ca-EDTA/phosphate solution, different products can be selectively synthesized. For example, pure dicalcium phosphate dihydrate (DCPD) nanocrystals can be obtained at 120 °C, dicalcium phosphate anhydrous (DCPA) at 180 °C, and hydroxyapatite (B223615) (HA) at 210 °C. researchgate.net

The pH of the solution is another critical factor. At a lower pH of 5, the decomposition of Ca-EDTA complexes in the presence of phosphate tends to form plate-like monetite (DCPA) crystals at lower temperatures. nih.gov As the temperature increases, these can transform into a mixture of DCPA and hydroxyapatite. nih.gov Conversely, at neutral or alkaline pH (7 and 9), the synthesis yields elongated hydroxyapatite crystals. nih.gov This demonstrates that the Ca-EDTA complex acts as a stable and controllable source of calcium, allowing for precise tuning of the synthesis process to target specific calcium phosphate phases.

Beyond simply providing calcium ions, the EDTA ligand itself plays a crucial role as a templating and modifying agent during crystallization. It influences the morphology (shape and size) and crystallinity of the resulting nanomaterials. nih.gov When calcium phosphate is precipitated in the presence of EDTA, the resulting particles exhibit rounded edges and a disk-like morphology. nih.govresearchgate.net This is a distinct change from the large, plate-like crystals of brushite that form in the absence of the chelating agent. nih.govresearchgate.net

This templating effect is attributed to the EDTA molecules adsorbing onto the surfaces of the growing nanocrystals, which inhibits growth in certain crystallographic directions and favors others. This controlled inhibition helps in the formation of specific shapes, such as needle-shaped nanoparticles of hydroxyapatite. researchgate.net The ability to control crystal morphology is critical, as the shape and size of nanoparticles can significantly impact the properties of the final material, including its bioactivity and densification kinetics. researchgate.net The EDTA-assisted hydrothermal method has been successfully used to prepare nanodimensional crystals of both DCPD and DCPA. researchgate.net

Surface Modification and Coating Applications Involving Dicalcium Ethylenediaminetetraacetate

The powerful chelating ability of the EDTA component of Dicalcium EDTA makes it suitable for applications involving the modification and functionalization of material surfaces.

Chelation-assisted surface functionalization relies on the ability of the EDTA ligand to bind strongly to metal ions present on a material's surface. This interaction can be used to anchor the entire Ca-EDTA complex to a substrate or to modify the surface by selectively extracting or delivering metal ions. For instance, EDTA is known to disrupt the outer membrane of Gram-negative bacteria by chelating the magnesium and calcium ions that stabilize the lipopolysaccharide structure. nih.gov This principle can be applied to materials science, where a Ca-EDTA solution could be used to modify surfaces containing ionically-bound components. The process can also be used in the fabrication of certain materials; for example, the chelation of calcium ions is a key step in creating porous hydrogel frameworks by dissolving sacrificial alginate microgels that are crosslinked with calcium. acs.org

The EDTA ligand is an effective building block for creating porous, crystalline structures known as Metal-Organic Frameworks (MOFs) or coordination polymers. In these materials, organic ligands (like EDTA) connect metal ions or clusters (nodes) to form a repeating, network structure.

While research specifically on Ca₂(EDTA) as the primary precursor for MOFs is limited, studies on related systems demonstrate the principle. For example, a novel MOF has been synthesized using EDTA as the organic ligand and chromium as the metal node (Cr-EDTA-MOF). acs.org The resulting material was a mesoporous solid with a high surface area of 234.55 m²/g, making it an effective catalyst. acs.org Similarly, EDTA has been successfully grafted onto Covalent Organic Frameworks (COFs) to create materials with a high capacity for adsorbing various heavy metal ions due to the strong chelation effect. nih.govacs.org These examples establish that the EDTA ligand is highly suitable for constructing or functionalizing framework materials, suggesting a strong potential for Dicalcium EDTA to be used in the synthesis of calcium-based MOFs.

Integration into Advanced Functional Materials Research

This compound and its variants are being integrated into advanced materials designed for specific, high-performance applications, primarily in the biomedical field. The function of these materials is almost always tied to the chelating properties of the EDTA molecule.

One innovative application is the development of drug delivery systems. Researchers have created albumin nanoparticles loaded with EDTA, designed to target and treat arterial calcification. nih.gov These nanoparticles slowly release EDTA over several days, which can then chelate and remove the calcium from calcified tissues. This nanoparticle-based targeted delivery system enhances the efficacy of the chelating agent while minimizing systemic side effects. nih.gov

In another area, calcium EDTA has been used in the synthesis of hybrid hydrogels. guidechem.com For example, an alginate/polyacrylamide hybrid hydrogel can be formed in a Ca²⁺/EDTA buffer mixture. In this system, the EDTA cage slowly releases calcium ions, which then act to crosslink the hydrogel structure. guidechem.com Furthermore, nanoparticles of Calcium disodium (B8443419) EDTA itself have been proposed as a functional material. nih.gov Due to their small, uniform spherical shape, these nanoparticles demonstrate a more powerful chelating capacity compared to larger micro-particles, making them more effective for applications like mitigating heavy metal toxicity. nih.gov

This compound in Cementitious Materials Studies

The application of this compound (Dicalcium EDTA) in cementitious materials has been a subject of research, particularly in the context of enhancing durability by inhibiting corrosion. While various forms of EDTA have been studied for their effects on cement hydration and properties, the dicalcium salt exhibits unique characteristics beneficial for protecting steel reinforcement within concrete.

Research comparing calcium disodium EDTA (EDTA-Ca) to disodium EDTA (EDTA-Na) as a corrosion inhibitor in chloride-contaminated concrete pore solutions has demonstrated the superior performance of the calcium salt. advanceseng.com Studies have shown that EDTA-Ca is more effective at inhibiting the corrosion of mild steel, with its efficiency improving as its concentration increases. advanceseng.com In contrast, higher concentrations of EDTA-Na can lead to a decrease in corrosion inhibition efficiency. advanceseng.com

The mechanism behind EDTA-Ca's effectiveness lies in its chelation properties and the nature of the protective film it helps to form on the steel surface. advanceseng.com The coordinate bonds of EDTA-Ca are partially occupied by Ca²⁺ ions, which limits its ability to form soluble complexes with Fe²⁺ ions from the steel. advanceseng.com This reduces the dissolution of iron and promotes the formation of a stable, protective film. The adsorption of EDTA-Ca on the steel surface follows the Langmuir isotherm model, which suggests a uniform, monolayer adsorption involving both physical and chemical interactions. advanceseng.com This results in a thinner, more compact, and denser oxide film with a higher content of Fe²⁺, which is more effective at preventing corrosion compared to the film formed in the presence of EDTA-Na. advanceseng.com

In contrast, other forms of EDTA, such as disodium EDTA (EDTA-2Na), have been observed to act as retarders in the early-age hydration of cement. researchgate.nettudelft.nl For instance, in calcium sulphoaluminate-belite cement (CSBC), EDTA-2Na delays the initial hydration of ye'elimite to form ettringite (AFt), which can decrease early strength. researchgate.net However, it can facilitate later-age reactions, ultimately enhancing compressive strength at later stages by promoting the formation of a more condensed structure. researchgate.nettudelft.nl EDTA is also utilized in the cement industry for the analytical determination of free lime and free magnesia in cement and clinkers.

Interactive Table: Comparison of EDTA Salts in Cementitious Materials

| Feature | Dicalcium EDTA (EDTA-Ca) | Disodium EDTA (EDTA-Na) |

|---|---|---|

| Corrosion Inhibition | More effective, efficiency increases with concentration advanceseng.com | Less effective, high concentrations can be detrimental advanceseng.com |

| Protective Film | Forms a thin, compact, and dense oxide film advanceseng.com | Forms a less protective film advanceseng.com |

| Adsorption on Steel | Follows Langmuir isotherm (monolayer) advanceseng.com | Follows Freundlich isotherm (multilayer) advanceseng.com |

| Effect on Hydration | Primarily studied as a corrosion inhibitor | Can retard early-age hydration but enhance later strength researchgate.nettudelft.nl |

| Interaction with Iron | Limits formation of soluble iron complexes advanceseng.com | Facilitates formation of soluble iron complexes advanceseng.com |

Potential in Separation and Adsorption Technologies

The strong chelating properties of the ethylenediaminetetraacetate (EDTA) ligand make its dicalcium salt a compound with significant potential in separation and adsorption technologies. EDTA is well-known for its ability to form stable, water-soluble complexes with a wide range of metal ions. researchgate.net This characteristic is harnessed to separate, remove, or transport metal ions in various applications.

The principle behind its use in separation is selective complexation. For instance, in a system containing multiple metal ions, the addition of an EDTA salt can lead to the formation of negatively charged metal-EDTA complexes with certain metals, while other ions remain as positively charged free ions. This difference in charge can be exploited for separation using techniques like electrodialysis. A study on the separation of calcium and cadmium demonstrated that in the presence of EDTA, cadmium preferentially formed negatively charged complexes that migrated towards the anode, while calcium remained as a positive ion and moved towards the cathode, enabling their effective separation. osti.gov

In adsorption technologies, materials functionalized with EDTA are developed to selectively capture heavy metal ions from aqueous solutions. researchgate.net While research often focuses on grafting EDTA onto substrates like chitosan (B1678972) or zirconium phosphate, the underlying principle of chelation by the EDTA molecule is the key to their efficacy. nih.gov These EDTA-based adsorbents can remove metal ions by forming stable surface complexes. The presence of EDTA can, however, influence the adsorption of metal ions onto natural materials. For example, studies have shown that EDTA generally decreases the adsorption of cadmium onto natural biofilms, with the effect being more significant at higher pH and higher EDTA concentrations. nih.gov This is attributed to the formation of stable, soluble Cd-EDTA complexes that compete with the adsorption sites on the biofilm. nih.gov

The potential applications for Dicalcium EDTA in this field are based on these established principles. It could be used in processes where the controlled release of calcium ions is desired alongside the chelation of other target metals. The compound's utility is also suggested in analytical techniques like capillary zone electrophoresis, where EDTA in the background electrolyte can be used for the separation and pre-concentration of metal ions. nih.gov

Environmental Chemistry and Fate of Dicalcium Ethylenediaminetetraacetate

Environmental Persistence and Degradation Pathways of Dicalcium Ethylenediaminetetraacetate (B1237979)

EDTA, the chelating agent in dicalcium ethylenediaminetetraacetate, is known for its persistence in the environment. scielo.brresearchgate.net It is not readily biodegradable under many conditions and can therefore be transported over long distances in water systems. scielo.brsantos.com However, its degradation is possible through both biological and photochemical pathways. santos.comwikipedia.org While not readily biodegradable by standard tests, it is considered ultimately biodegradable under specific environmental conditions, such as alkaline pH. santos.com